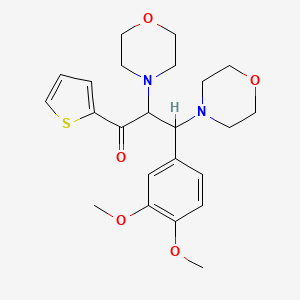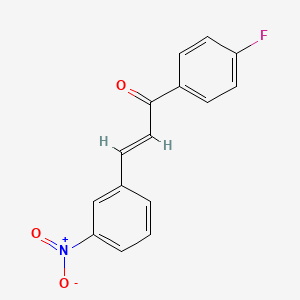
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide" is a chemically synthesized molecule that is not directly described in the provided papers. However, the papers do discuss various acetamide derivatives with chlorophenyl groups, which are structurally related to the compound . These derivatives have been synthesized and evaluated for their biological activities, such as antibacterial, antiviral, and analgesic properties, as well as their potential as COX-2 inhibitors and anticancer agents .
Synthesis Analysis
The synthesis of related chlorophenyl acetamide derivatives typically involves multiple steps, starting from precursors like chlorophenoxyacetic acid or chlorophenol. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, ring closure, and substitution reactions . Another example is the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was prepared by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene . These methods highlight the complexity and multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structures of chlorophenyl acetamides are characterized by the presence of chlorophenyl rings, which can influence the overall geometry of the molecules. For example, in 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the chlorophenyl and difluorophenyl rings is significant, affecting the molecule's conformation . X-ray crystallography and spectroscopic techniques such as NMR and IR are commonly used to determine the structures and confirm the synthesis of these compounds .
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl acetamides can be influenced by the substituents on the phenyl rings and the acetamide moiety. For instance, the presence of electron-withdrawing groups like chlorine can affect the reactivity of the compound towards nucleophilic substitution reactions. The papers provided do not detail specific reactions involving the compound , but they do discuss the synthesis and reactivity of structurally related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl acetamides, such as solubility, melting points, and spectral properties, are determined by their molecular structure. For example, the presence of hydrogen bonds, as seen in 2-Chloro-N-(2,4-dimethylphenyl)acetamide, can influence the compound's solubility and crystal packing . Solvatochromic effects, which are changes in the UV-vis absorption spectrum depending on the solvent polarity, have also been observed in related compounds . These properties are essential for understanding the behavior of these molecules in different environments and their potential applications.
Aplicaciones Científicas De Investigación
Antibacterial Activity
- N-substituted acetamide derivatives, including molecules similar to 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide, have been synthesized and evaluated for their antibacterial potential. Studies reveal moderate inhibition activity against Gram-negative bacterial strains and certain Gram-positive strains, indicating potential application in addressing bacterial infections (Iqbal et al., 2017).
- Derivatives of this compound have shown antibacterial activity against specific strains like Escherichia coli and Staphylococcus aureus, suggesting its use in targeted antibacterial therapies (Nafeesa et al., 2017).
Antiviral Potential
- Certain derivatives of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide exhibit antiviral activity, particularly against tobacco mosaic virus, hinting at its potential application in antiviral treatments (Chen et al., 2010).
Enzyme Inhibition
- These compounds have been investigated for their enzyme inhibition properties, particularly against enzymes like lipoxygenase, which could have implications in the treatment of conditions where enzyme regulation is necessary (Rasool et al., 2015).
Anticancer Activity
- Derivatives of this compound have been evaluated for their anticancer properties, showing potential in the treatment of various cancer cell lines. This highlights its role in the development of new anticancer drugs (Rani et al., 2014).
Crystallography and Structural Analysis
- The crystal structure and molecular interactions of derivatives of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide have been analyzed, providing insights into its chemical properties and potential applications in material science and pharmaceuticals (Saravanan et al., 2016).
In Silico Studies and QSAR Analysis
- The compound and its derivatives have been subjected to quantitative structure-activity relationship (QSAR) studies and in silico analysis, aiding in understanding its pharmacokinetic properties and potential as a drug candidate (Desai et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-23(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQDPGJLAKHIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506553.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2506556.png)


![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/no-structure.png)

![3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2506565.png)




![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2506573.png)
![[(3S,3Ar,9aR,9bS)-3,6,9-trimethyl-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3-yl] 3-methylbut-2-enoate](/img/structure/B2506574.png)